molecular formula C21H20N2O3S B2675326 2-(4-Methoxyphenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione CAS No. 663167-22-4

2-(4-Methoxyphenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione

Cat. No. B2675326
M. Wt: 380.46
InChI Key: HRXGDPMGRJFSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione, also known as MBTQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. MBTQ belongs to the class of thiaquinazoline derivatives, which have been found to possess various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

Thermal Reactivity and Ring Transformation

Research on the thermal reactivity of tricyclic compounds, including the study of reactions involving 4-methoxyphenyl azide with quinones, demonstrates the complex behaviors such compounds can exhibit under varying conditions. These reactions lead to various products, indicating the potential of similar compounds for studying reaction mechanisms and designing novel synthetic pathways in organic chemistry (Benati, Montevecchi, & Spagnolo, 1991).

Synthesis and Biological Applications

The synthesis of novel binary compounds based on lawsone demonstrates the precursor role of similar compounds in creating antioxidants and antitumor agents. This suggests the compound could be explored for its potential in medicinal chemistry and drug development (Hassanien, Abd El-Ghani, & Elbana, 2022).

Characterization and X-ray Analysis

Studies on the one-step synthesis and characterization of benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-ones highlight the importance of structural analysis in understanding compound properties. Such investigations can reveal information about molecular interactions and stability, which are crucial for the development of new materials or pharmaceuticals (Lu & He, 2012).

Eco-friendly Synthesis Protocols

Research into developing eco-friendly synthesis protocols for derivatives indicates a growing interest in sustainable chemistry. The synthesis of quinolin-2(1H)-one derivatives in water without metal catalysts suggests potential applications in green chemistry and environmental sustainability (Yadav, Vagh, & Jeong, 2020).

properties

IUPAC Name

2-benzyl-3-(4-methoxyphenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-26-18-13-11-17(12-14-18)21-22-19-9-5-6-10-20(19)27(24,25)23(21)15-16-7-3-2-4-8-16/h2-14,21-22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXGDPMGRJFSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione

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